molecular formula C14H14FNO B2798242 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine CAS No. 849805-95-4

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine

Cat. No.: B2798242
CAS No.: 849805-95-4
M. Wt: 231.27
InChI Key: DLQRSGVKMVGZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine is the sodium ion channel , as indicated by its IC50 value . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.

Mode of Action

The compound interacts with the sodium ion channels, potentially altering their function

Biochemical Pathways

The compound likely affects the neuronal signaling pathways that rely on sodium ion channels . Changes in sodium channel activity can have downstream effects on neuronal excitability and signaling.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other ions, could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the local concentration of sodium ions or the presence of other molecules that interact with sodium channels. Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .

Chemical Reactions Analysis

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

Properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRSGVKMVGZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(Aldrich data.) To a LiAlH4 (5.02 g, 132.0 mmol) suspension in THF (400 mL) was added dropwise a THF (30 mL) solution of 4-(3-fluorobenzyloxy)benzonitrile (10.00 g, 44.0 mmol) at 0° C. The mixture was stirred at room temperature (16 h) and H2O (4 mL) was added dropwise at 0° C. followed by an aqueous NaOH solution (2 mL, 15% w/w), and then H2O (4 mL). The mixture was stirred at room temperature (2 h), and the precipitate filtered through a Celite® pad and the pad washed with CH2Cl2. The filtrate was concentrated in vacuo to obtain a white solid (8.82 g, 86%): Rf=0.00 (hexanes/EtOAc 9/1); 1H NMR (CDCl3) δ 1.61 (br s, NH2), 3.79 (s, CH2NH2), 5.04 (s, CH2O), 6.90-7.04 (m, 3 ArH) 7.13-7.37 (m, 5 ArH); HRMS (M−NH2+)(ESI+) 215.088 [M−NH2+] (calcd for C14H12O+ 215.087).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Yield
86%

Synthesis routes and methods II

Procedure details

Next, to a solution of lithium aluminum hydride (1.25 g, 133.0 mmol) in tetrahydrofuran (15 mL) was added a solution of 4-(3-fluorobenzyloxy)-benzonitrile (218 mg, 0.615 mmol) in tetrahydrofuran (12 mL) on an ice bath, and the solution was stirred at room temperature for 19 hours. A mixture solvent of methanol and water (9:1) was added to the reaction solution, an aqueous solution of saturated ammonium chloride was further added, and the solution was stirred on an ice bath for 30 minutes. This solution was filtered through Celite pad, and insoluble matter was removed. The filtrate was partitioned, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated, and the title compound (1.33 g, 44%) was obtained as a yellow solid. This was used in the next reaction without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

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